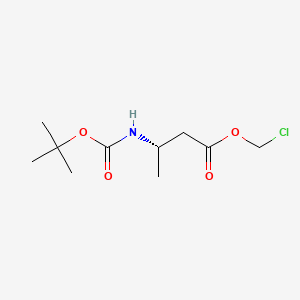

(S)-Chloromethyl 3-((tert-butoxycarbonyl)amino)butanoate

CAS No.:

Cat. No.: VC13603386

Molecular Formula: C10H18ClNO4

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18ClNO4 |

|---|---|

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | chloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C10H18ClNO4/c1-7(5-8(13)15-6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |

| Standard InChI Key | UJUNDWHIFKCLMQ-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](CC(=O)OCCl)NC(=O)OC(C)(C)C |

| SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₀H₁₈ClNO₄, with a molecular weight of 251.71 g/mol. Key structural elements include:

-

Boc (tert-butoxycarbonyl) group: Protects the amine functionality during synthetic sequences.

-

Chloromethyl ester: Enables nucleophilic substitution reactions for further functionalization.

-

Chiral center (S-configuration): Critical for stereoselective synthesis in drug development.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Chloromethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

| CAS Number | Not explicitly listed | - |

| SMILES | CC(CC(=O)OCCl)NC(=O)OC(C)(C)C | |

| InChI Key | UJUNDWHIFKCLMQ-ZETCQYMHSA-N | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis typically involves sequential protection and esterification:

-

Amino Protection: Reacting L-β-amino butyric acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under basic conditions (e.g., triethylamine) to introduce the Boc group.

-

Chloromethyl Ester Formation: Treating the Boc-protected intermediate with chloromethyl chloroformate in dichloromethane, catalyzed by DMAP .

Critical Parameters:

-

Temperature control (0–25°C) to prevent racemization.

-

Anhydrous conditions to avoid hydrolysis of the chloromethyl group .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, TEA, THF, 0°C → RT | 85–90 |

| Chloromethylation | ClCO₂CH₂Cl, DMAP, DCM, 0°C | 70–75 |

Applications in Organic Synthesis

Peptide Chemistry

The compound serves as a key intermediate for introducing β-amino acid residues into peptides. Its Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA), enabling orthogonal protection strategies. For example:

-

Case Study: Synthesizing β-peptide analogs with enhanced protease resistance.

Drug Development

The chloromethyl group undergoes nucleophilic displacement with amines, thiols, or azides to generate derivatives for structure-activity relationship (SAR) studies. Notable applications include:

-

Anticancer Agents: Derivatives targeting histone deacetylases (HDACs).

-

Antibiotics: β-lactam analogs with modified side chains.

Stereochemical Considerations

The S-configuration at the β-carbon is crucial for biological activity. Comparative studies with the R-enantiomer (CAS: VC13595450) reveal divergent binding affinities. For instance:

-

Enzyme Inhibition: (S)-enantiomer shows 10-fold higher activity against trypsin-like proteases than the R-form.

Table 3: Enantiomer Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Synthetic Yield | 75% | 68% |

| HDAC IC₅₀ | 12 nM | 450 nM |

| Solubility (H₂O) | 0.5 mg/mL | 0.3 mg/mL |

Industrial-Scale Production

Flow microreactor systems optimize large-scale synthesis by enhancing mixing efficiency and reducing side reactions. Key advantages over batch processes include:

-

Throughput: 5 kg/day capacity with >99% enantiomeric excess (ee).

Recent Research Frontiers

Peptide Stapling

The chloromethyl group facilitates macrocyclization via cysteine alkylation, generating stabilized α-helical peptides for targeting protein-protein interactions .

Bioconjugation

Site-specific modification of antibodies using thiol-disulfide exchange reactions.

Comparison with Analogous Compounds

Table 4: Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume